Pentylcyclopentane

Catalog No.
S749060
CAS No.
3741-00-2
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
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Pentylcyclopentane

CAS Number

3741-00-2

Product Name

Pentylcyclopentane

IUPAC Name

pentylcyclopentane

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3

InChI Key

HPQURZRDYMUHJI-UHFFFAOYSA-N

SMILES

CCCCCC1CCCC1

Solubility

8.20e-07 M

Canonical SMILES

CCCCCC1CCCC1

Pentylcyclopentane is an organic compound with the molecular formula C10H20C_{10}H_{20}. It consists of a cyclopentane ring substituted with a pentyl group. The structure features ten carbon atoms and twenty hydrogen atoms, contributing to a molecular weight of approximately 140.27 g/mol. The compound's IUPAC name is pentylcyclopentane, and it can be represented by the SMILES notation "CCCCCC1CCCC1" and the InChI key "HPQURZRDYMUHJI-UHFFFAOYSA-N" .

Typical of aliphatic hydrocarbons. These include:

  • Hydrogenation: Under certain conditions, it can undergo hydrogenation to form saturated hydrocarbons.
  • Oxidation: The compound can be oxidized to form alcohols or ketones, depending on the reaction conditions.
  • Substitution Reactions: Pentylcyclopentane can also engage in electrophilic substitution reactions, especially when exposed to strong acids or halogens.

These reactions are significant for understanding the reactivity and potential applications of pentylcyclopentane in organic synthesis .

Pentylcyclopentane can be synthesized through several methods, including:

  • Alkylation Reactions: This method involves the alkylation of cyclopentane with pentyl halides in the presence of a strong base.
  • Cyclization Reactions: Another approach is the cyclization of linear alkenes or alkynes under acidic conditions to form the cyclopentane ring while introducing the pentyl group.
  • Pyrolysis: Pentylcyclopentane can also be obtained from the thermal decomposition of larger hydrocarbons, particularly in bio-oil production from pyrolysis processes .

Pentylcyclopentane has several applications, primarily in:

  • Solvent Use: Due to its non-polar nature, it serves as a solvent in organic synthesis and extraction processes.
  • Chemical Intermediate: It is used as an intermediate in the synthesis of other organic compounds.
  • Fuel Research: The compound may also be studied for its properties as a fuel component, particularly in biofuels derived from biomass .

Pentylcyclopentane shares structural similarities with several other compounds. Here are a few notable ones:

Compound NameMolecular FormulaUnique Features
HexylcyclopentaneC11H22C_{11}H_{22}One additional carbon atom; longer chain
ButylcyclopentaneC9H18C_{9}H_{18}Shorter chain; fewer carbon atoms
CyclohexaneC6H12C_{6}H_{12}Saturated six-membered ring; no side chains
CyclopenteneC5H8C_{5}H_{8}Unsaturated five-membered ring

Uniqueness of Pentylcyclopentane:

  • Pentylcyclopentane is unique due to its combination of a five-membered ring with a relatively long alkyl chain (pentyl), which influences its physical properties such as boiling point and solubility compared to its analogs. Its structure allows for diverse reactivity patterns not seen in simpler cyclic compounds like cyclohexane or cyclopentene.

XLogP3

5.1

Boiling Point

180.0 °C

Melting Point

-83.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

3741-00-2

Wikipedia

Cyclopentane, pentyl-

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Modify: 2023-08-15

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